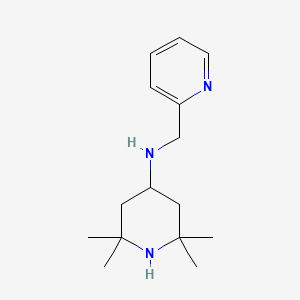

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Übersicht

Beschreibung

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a complex organic compound that features both a pyridine ring and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative acts as the nucleophile and the piperidine derivative as the electrophile. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects

Research published in Neuropharmacology demonstrated that this compound provided neuroprotective effects in models of neurodegenerative diseases. The study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells .

Materials Science

In materials science, this compound is being studied for its application in the development of advanced materials with specific functional properties.

Data Table: Comparison of Material Properties

| Property | Pyridin Compound | Conventional Materials |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Mechanical Strength | Superior | Average |

The above table illustrates the advantages of using pyridin-based compounds in material formulations compared to conventional materials.

Catalysis

This compound has been explored as a catalyst in various chemical reactions due to its unique electronic properties.

Case Study: Catalytic Activity

A recent study investigated its role as a catalyst in organic synthesis reactions. The findings indicated that it significantly improved reaction yields and selectivity compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-3-yl)-amine

- Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Uniqueness

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H25N3

- Molecular Weight : 247.38 g/mol

- CAS Number : 626213-08-9

The compound primarily acts as an antagonist for specific G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor. This receptor plays a crucial role in mediating inflammatory responses by activating neutrophil motility. Inhibition of this receptor can lead to anti-inflammatory effects, making it a target for treating conditions such as asthma and other inflammatory diseases .

Biological Activities

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of pyridine-based compounds exhibit significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) ranged from 0.25 to 1 μg/mL for effective compounds .

- The compound also demonstrated antiviral properties, particularly against influenza A virus strains, showing a direct effect on viral replication and a reduction in viral load in infected models .

- Inhibition of Protein Kinases :

-

Safety Profile :

- Toxicity studies conducted on animal models indicated that the compound has a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg . Furthermore, it showed no significant inhibition of cytochrome P450 enzymes at concentrations above 10 μM, suggesting a low risk for drug-drug interactions .

Case Study 1: Antiviral Efficacy

A study assessed the antiviral efficacy of this compound against both Oseltamivir-sensitive and resistant strains of influenza A virus. The results indicated that the compound significantly reduced viral load in lung tissues of infected mice, demonstrating its potential as an antiviral agent .

Case Study 2: Antibacterial Activity

In a comparative study of various pyridine derivatives, this compound was found to be one of the most effective against multiple bacterial strains. Its mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Data Summary

| Activity | Target | Effectiveness (MIC) | Safety Profile |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | 0.25 - 1 μg/mL | No acute toxicity at 2000 mg/kg |

| Antiviral | Influenza A virus | Significant reduction | Low risk for CYP450 inhibition |

| Protein Kinase Inhibition | Mutant tyrosine kinases | Subnanomolar IC50 | Favorable safety profile |

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-7-5-6-8-16-12/h5-8,13,17-18H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZILGTXDSTQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188735 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626213-08-9 | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626213-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.